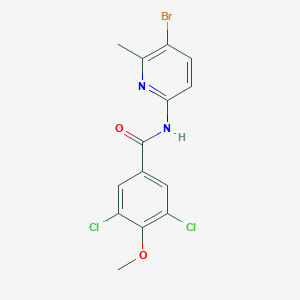![molecular formula C20H24N2O2 B244314 3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)
3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MP-10 and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
MP-10 acts as a selective dopamine and serotonin reuptake inhibitor. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their removal from the synapse. This leads to an increase in the concentration of dopamine and serotonin in the brain, resulting in a change in mood and behavior.
Biochemical and physiological effects:
Studies have shown that MP-10 has an effect on the reward system in the brain, leading to an increase in motivation and pleasure-seeking behavior. It has also been shown to have an antidepressant effect and may be useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MP-10 in lab experiments is its selectivity for dopamine and serotonin transporters, which allows for more precise manipulation of these systems. However, one limitation is that it may not accurately reflect the effects of other drugs or compounds that act on these systems.
Orientations Futures
1. Further study of the effects of MP-10 on other neurotransmitter systems in the brain.
2. Investigation of the potential therapeutic applications of MP-10 in the treatment of addiction, depression, and anxiety.
3. Development of more selective and potent compounds based on the structure of MP-10.
4. Exploration of the potential use of MP-10 in the study of the neural mechanisms underlying reward and motivation.
Méthodes De Synthèse
The synthesis of MP-10 involves the reaction of 4-(piperidin-1-ylmethyl)aniline with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain pure MP-10.
Applications De Recherche Scientifique
MP-10 has been studied for its potential applications in research related to addiction, depression, and anxiety. It has been shown to have an effect on the dopamine and serotonin systems in the brain, which are involved in regulating mood and reward.
Propriétés
Formule moléculaire |
C20H24N2O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-7-5-6-17(14-19)20(23)21-18-10-8-16(9-11-18)15-22-12-3-2-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3,(H,21,23) |
Clé InChI |
YHLLAOPUUNDWCI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)

![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B244239.png)
![Methyl 3-[(3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244241.png)
![N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244244.png)
![N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B244245.png)
![N-(6-{[(4-bromophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244247.png)
![N-(6-{[(4-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244248.png)
![N-(6-{[(4-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244249.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-naphthamide](/img/structure/B244251.png)
![4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244254.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-isopropoxybenzamide](/img/structure/B244255.png)